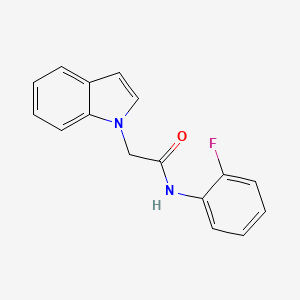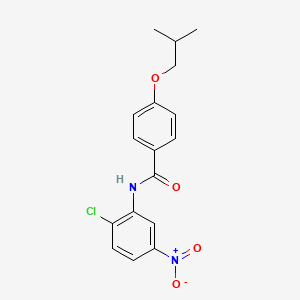![molecular formula C19H14N2O3 B5866959 1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone](/img/structure/B5866959.png)
1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining an imidazo[2,1-a]isoquinoline moiety with a furan ring, making it an interesting subject for various scientific studies
Méthodes De Préparation
The synthesis of 1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-a]isoquinoline core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a cycloaddition reaction or by using furan derivatives as starting materials.
Acetylation: The final step involves the acetylation of the imidazo[2,1-a]isoquinoline-furan intermediate to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the furan or imidazo[2,1-a]isoquinoline rings.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1-[5-(3-Acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone can be compared with other similar compounds, such as:
Benzimidazo[2,1-a]isoquinolin-6(5H)-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related to imidazo[2,1-a]isoquinolines.
The uniqueness of this compound lies in its specific combination of the imidazo[2,1-a]isoquinoline and furan rings, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[5-(3-acetylimidazo[2,1-a]isoquinolin-2-yl)furan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-11(22)15-7-8-16(24-15)17-18(12(2)23)21-10-9-13-5-3-4-6-14(13)19(21)20-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVXSLRIIAXFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=C(N3C=CC4=CC=CC=C4C3=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
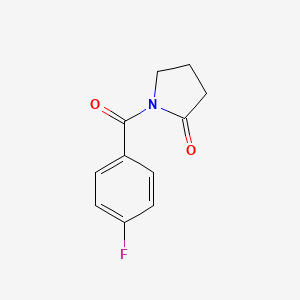
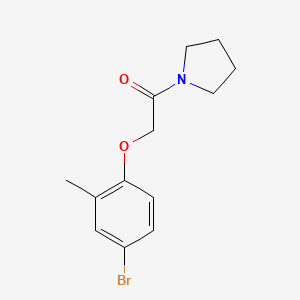
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)
![1H-Benzoimidazole, 2-[(1,3-dihydrobenzoimidazol-2-ylidene)nitrosomethyl]-](/img/structure/B5866915.png)
![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
![N-[bis(4-chlorophenyl)methyl]-N-methylformamide](/img/structure/B5866934.png)
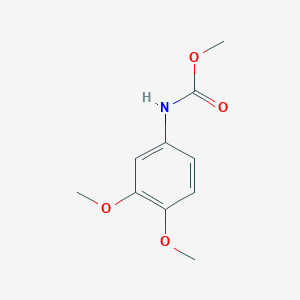
![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)
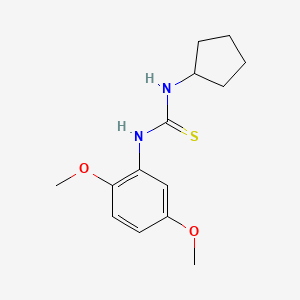
![N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5866970.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5866974.png)
